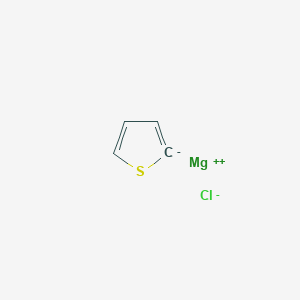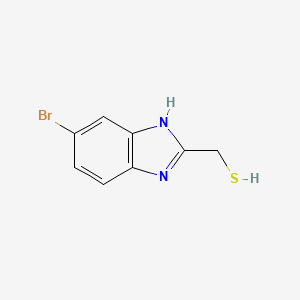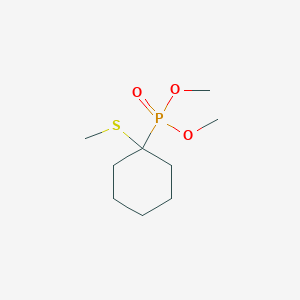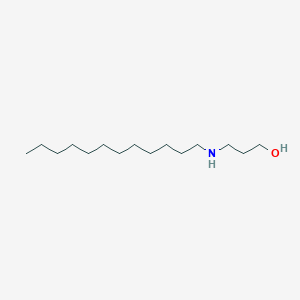![molecular formula C13H20N2O B14645880 3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile CAS No. 54646-98-9](/img/structure/B14645880.png)
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile is an organic compound with the molecular formula C13H20N2O. This compound features a morpholine ring, a cyclohexene ring, and a nitrile group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexene ring is replaced by a morpholine group.
Addition of the Nitrile Group: The nitrile group is introduced through a nucleophilic addition reaction, often using reagents like sodium cyanide or potassium cyanide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted morpholine and cyclohexene derivatives
科学的研究の応用
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors, while the nitrile group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine
- 5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one
- 4-(morpholin-4-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate
Uniqueness
3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile is unique due to its combination of a morpholine ring, a cyclohexene ring, and a nitrile group. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
54646-98-9 |
|---|---|
分子式 |
C13H20N2O |
分子量 |
220.31 g/mol |
IUPAC名 |
3-(2-morpholin-4-ylcyclohex-2-en-1-yl)propanenitrile |
InChI |
InChI=1S/C13H20N2O/c14-7-3-5-12-4-1-2-6-13(12)15-8-10-16-11-9-15/h6,12H,1-5,8-11H2 |
InChIキー |
ZJRLXBGUFQCKHJ-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C(C1)CCC#N)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


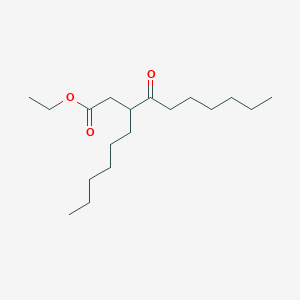
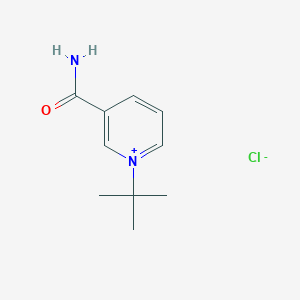

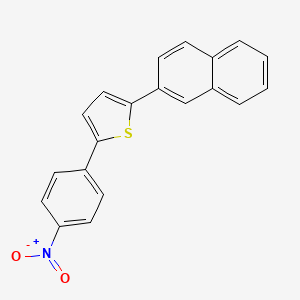
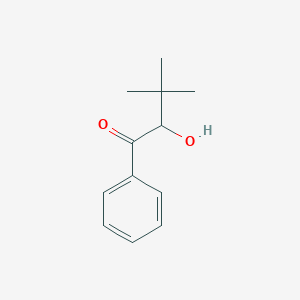
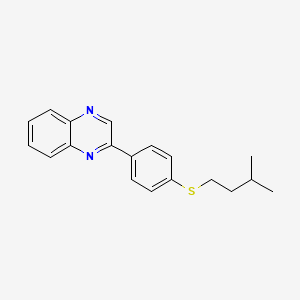
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
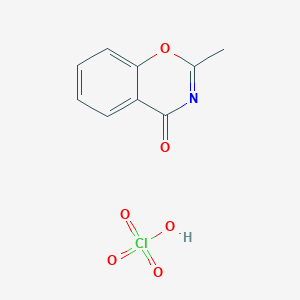
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
